molecular formula C16H19ClN4O2 B1227674 Piribedil hydrochloride CAS No. 78213-63-5

Piribedil hydrochloride

Cat. No.: B1227674
CAS No.: 78213-63-5
M. Wt: 334.8 g/mol
InChI Key: VRSRBPOCDOKYKT-UHFFFAOYSA-N
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Description

Piribedil hydrochloride is a chemical compound known for its use as an antiparkinsonian agent. It is a piperazine derivative that acts as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors. Additionally, it exhibits alpha-2 adrenergic antagonist properties . This compound is commonly used in the treatment of Parkinson’s disease and other conditions related to dopamine deficiency.

Mechanism of Action

Target of Action

Piribedil hydrochloride primarily targets the Dopamine D2 receptor and the Dopamine D3 receptor . These receptors are part of the dopamine system, which plays a major role in reward, motivation, memory, and motor control.

Mode of Action

This compound acts as a dopamine agonist , meaning it mimics the action of dopamine by binding to the same receptors . Specifically, it binds to the Dopamine D2 and D3 receptors . It also has α2-adrenergic antagonist properties , which means it blocks α2-adrenergic receptors, enhancing the release of dopamine .

Biochemical Pathways

Upon binding to the dopamine receptors, this compound stimulates the dopamine system, leading to increased dopamine activity. This can result in a variety of downstream effects, depending on the specific pathway activated. For example, in the context of Parkinson’s disease, the increased dopamine activity can help to alleviate symptoms by compensating for the loss of dopamine-producing neurons .

Pharmacokinetics

The pharmacokinetics of this compound involve several key factors. It is extensively metabolized in the liver, primarily through demethylation, p-hydroxylation, and N-oxidation . The metabolites are then excreted via the kidney . The bioavailability of this compound is around 10%, with peak levels reached approximately 1 hour after administration . It has a protein binding of 70-80% , and an elimination half-life of 1.7-6.9 hours .

Result of Action

The primary result of this compound’s action is an increase in dopamine activity. This can lead to improvements in motor control, particularly in individuals with Parkinson’s disease . In addition, it has been shown to enhance working memory capacities in normal aging adults , and to have a positive effect on psychophysiological state of elderly people, improving memory and attention and increasing the velocity of psychomotor reactions .

Action Environment

The action of this compound can be influenced by a variety of environmental factors. For example, the presence of certain other medications can affect its absorption, distribution, metabolism, and excretion. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Piribedil hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a dopamine receptor agonist, binding to dopamine D2 and D3 receptors . This interaction stimulates the receptors, mimicking the effects of dopamine and leading to improved motor function in patients with Parkinson’s disease. Additionally, this compound exhibits α2-adrenergic antagonist properties, which can influence norepinephrine release and modulate adrenergic signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. In neuronal cells, it enhances dopamine signaling by stimulating dopamine receptors, which can lead to improved motor control and reduced symptoms of Parkinson’s disease . It also influences cell signaling pathways, including those involved in neurotransmitter release and synaptic plasticity. Furthermore, this compound can impact gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine D2 and D3 receptors. By acting as an agonist, it activates these receptors, leading to increased dopamine signaling . This activation can result in the inhibition of adenylate cyclase, reducing cyclic AMP levels and modulating downstream signaling pathways. Additionally, this compound’s α2-adrenergic antagonist properties can inhibit the release of norepinephrine, further influencing neurotransmitter dynamics and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its efficacy over extended periods, but its stability may be affected by factors such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has been shown to improve motor function and reduce symptoms of Parkinson’s disease . At higher doses, this compound can cause adverse effects such as hypotension, bradycardia, and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage management to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is metabolized primarily in the liver through processes such as demethylation, p-hydroxylation, and N-oxidation . These metabolic pathways result in several metabolites, one of which is pharmacologically active. The metabolites are excreted via the kidneys, with a significant portion also being eliminated through the bile duct . The involvement of specific enzymes and cofactors in these metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has a bioavailability of approximately 10%, with peak plasma concentrations occurring about one hour after oral administration . The compound exhibits protein binding of 70-80%, which influences its distribution within the body . This compound is extensively metabolized in the liver, and its metabolites are distributed to various tissues, including the brain, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within neuronal cells, where it interacts with dopamine receptors on the cell membrane . This localization is crucial for its activity as a dopamine agonist, allowing it to modulate neurotransmitter release and synaptic function. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments, further affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piribedil hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Piribedil hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its chemical structure.

    Substitution: Substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Piribedil hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.

    Ropinirole: Similar to piribedil, it targets dopamine receptors and is used for Parkinson’s disease.

    Bromocriptine: An ergot derivative that also acts as a dopamine agonist.

Uniqueness

Piribedil hydrochloride is unique due to its dual action as a dopamine receptor agonist and alpha-2 adrenergic antagonist. This combination of properties enhances its therapeutic efficacy and differentiates it from other dopamine agonists .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2.ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;/h1-5,10H,6-9,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSRBPOCDOKYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3605-01-4 (Parent)
Record name Piribedil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20228860
Record name Piribedil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78213-63-5
Record name Piribedil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piribedil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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